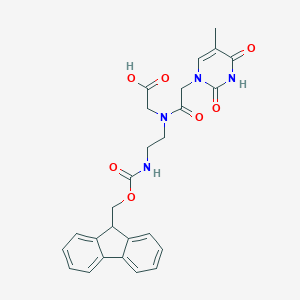

2-(N-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)-2-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamido)acetic acid

Overview

Description

Monomer used to incorporate a T (U) nucleobase analogue in peptide nucleic acid synthesis.

Mechanism of Action

Target of Action

The primary target of Fmoc-PNA-T-OH is DNA. It is incorporated into a Peptide Nucleic Acid (PNA) and selectively binds to Thymine (T) in a complementary DNA strand .

Mode of Action

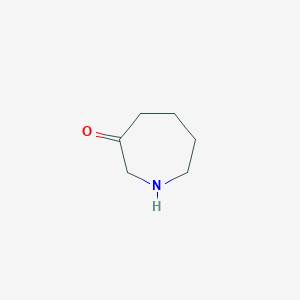

Fmoc-PNA-T-OH interacts with its targets through a process known as hybridization. This involves the formation of a PNA-DNA duplex, where the PNA strand is complementary to a specific DNA sequence . The Fmoc group protects amines in synthesis and is deprotected with bases such as secondary amines like piperidine .

Biochemical Pathways

The biochemical pathway primarily affected by Fmoc-PNA-T-OH is DNA replication. By binding to specific DNA sequences, Fmoc-PNA-T-OH can potentially interfere with the process of DNA replication .

Pharmacokinetics

It’s known that the compound is sensitive to moisture and heat , which could impact its bioavailability.

Result of Action

The molecular and cellular effects of Fmoc-PNA-T-OH’s action are largely dependent on its specific DNA target. By binding to DNA, it can potentially alter gene expression and disrupt cellular processes .

Action Environment

The action, efficacy, and stability of Fmoc-PNA-T-OH can be influenced by various environmental factors. For instance, the compound is sensitive to moisture and heat , suggesting that it should be stored under inert gas and at low temperatures to maintain its stability .

Biochemical Analysis

Biochemical Properties

The biochemical properties of Fmoc-PNA-T-OH are intriguing. The milder chemistry of the Fmoc/Bhoc protection allows the synthesis of PNA with sensitive reporter groups . The benzhydryloxycarbonyl (Bhoc) group protection of the exocyclic amino groups of the nucleobases provides sufficient protection during synthesis . It is readily removed under the cleavage conditions, and renders solubility to the monomers .

Cellular Effects

It is known that PNA oligomers are less soluble in water than DNA, and in some aqueous buffers (especially phosphate) poor solubility can be an issue . This is particularly true with increasing length (>12 units) and purine content (especially G above 60%) .

Molecular Mechanism

The molecular mechanism of Fmoc-PNA-T-OH involves forming extremely stable triplexes that have sufficient stability to invade intact double stranded DNA . The stronger binding between complementary PNA/DNA strands than between DNA/DNA strands at low to medium ionic strength can be attributed to the lack of charge repulsion between PNA and DNA .

Temporal Effects in Laboratory Settings

It is known that cleavage and deprotection can be achieved in minutes, provided a suitable resin is used .

Properties

IUPAC Name |

2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N4O7/c1-16-12-30(25(35)28-24(16)34)13-22(31)29(14-23(32)33)11-10-27-26(36)37-15-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-9,12,21H,10-11,13-15H2,1H3,(H,27,36)(H,32,33)(H,28,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REUYSHQBEXUIRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)CC(=O)N(CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

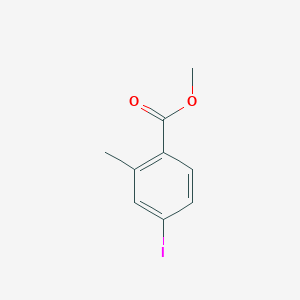

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of optimizing the synthetic routes for Fmoc-PNA-T-OH?

A: Fmoc-PNA-T-OH, or 2-(N-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)-2-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamido)acetic acid, is a key building block for Peptide Nucleic Acids (PNAs). These synthetic molecules mimic natural nucleic acids and are important in chemical and biomedical research. [, ] Optimizing the synthetic routes for Fmoc-PNA-T-OH is crucial because it directly impacts the yield, purity, and reproducibility of the monomer synthesis. This, in turn, affects the efficiency and reliability of downstream PNA synthesis and applications. []

Q2: What is a key intermediate in the synthesis of Fmoc-PNA-T-OH, and why is it significant?

A: Research suggests that N-Boc-ethylenediamine is a crucial intermediate in the synthesis of both N-Boc-PNA-T-OH and N-Fmoc-PNA-T-OH. [] This significance stems from its role as a starting point for a synthetic pathway that demonstrably yields both PNA monomers with high purity and reproducibility. [] This finding highlights the importance of carefully selecting and optimizing each step in the synthetic route to achieve the desired product quality and efficiency.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.